molecular formula C14H11N3O2 B1425655 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1274506-24-9

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B1425655
CAS No.: 1274506-24-9
M. Wt: 253.26 g/mol
InChI Key: SANXAJKISVKWSP-UHFFFAOYSA-N
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Description

“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its synthesis. For example, 5-Amino-3-methyl-1-phenyl-1H-pyrazole reacts with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .

Scientific Research Applications

Antibacterial Activities

The compound has been explored for its potential in antibacterial applications. A study synthesized various derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which demonstrated significant antibacterial properties. This suggests the compound's potential utility in developing new antibacterial agents (Maqbool et al., 2014).

Structural and Vibrational Spectra Analysis

Research has been conducted on the structure and vibrational spectra of this compound. Theoretical and experimental investigations provided insights into its solid phase FT-IR and FT-Raman spectra. These studies are crucial for understanding the compound's physical and chemical properties (Bahgat et al., 2009).

Antiviral Activity

This compound and its derivatives have shown promise in antiviral research. Synthesized derivatives exhibited inhibitory effects on viruses like Herpes simplex, Mayaro virus, and Vesicular stomatitis virus, indicating its potential in antiviral therapy (Bernardino et al., 2007).

Synthesis Techniques

Advances in synthesis techniques for this compound have been a focus of research. Various methods, including microwave irradiation and reactions in ionic liquids, have been explored for efficient synthesis. These studies contribute to the practical and scalable production of the compound (Romo et al., 2021).

X-Ray Powder Diffraction Data

X-ray powder diffraction data for related compounds have been reported, providing essential information for understanding their crystalline structures. This information is valuable for the development and characterization of new materials containing this compound (Wang et al., 2017).

Organometallic Complexes for Anticancer Research

The compound's derivatives have been used to synthesize organometallic complexes, investigated for their potential as anticancer agents. These complexes, particularly those involving ruthenium and osmium, show promise in cancer treatment research (Stepanenko et al., 2011).

Future Directions

The future directions for the research and development of “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activity, and potential applications in medicinal chemistry .

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound can be influenced by its structure, including the diversity of the substituents present at positions N1, C3, C4, C5, and C6 . The environment can also affect the action of a compound, including factors such as pH, temperature, and the presence of other molecules.

Properties

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-11-7-8-12(14(18)19)15-13(11)17(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANXAJKISVKWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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